1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromenopyrrole core substituted with a 4-ethoxyphenyl group at position 1, a methyl group at position 7, and a 2-morpholinoethyl chain at position 2 (Figure 1). This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group diversity .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-3-32-19-7-5-18(6-8-19)23-22-24(29)20-16-17(2)4-9-21(20)33-25(22)26(30)28(23)11-10-27-12-14-31-15-13-27/h4-9,16,23H,3,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVCWDMRZFGONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is to start with a suitable precursor, such as a substituted phenol, and then perform a series of reactions including cyclization, alkylation, and functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the chromeno[2,3-c]pyrrole core allows for selective oxidation reactions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the core structure.
Common Reagents and Conditions:
Oxidation reactions might use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions could involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions might employ nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Its derivatives could be explored for pharmaceutical applications, potentially as anti-inflammatory or anticancer agents.
Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Position 1 : The 4-ethoxyphenyl group in the target compound introduces electron-donating effects, contrasting with electron-withdrawing substituents like 4-fluorophenyl in the 7-chloro analog .
- Position 2: The morpholinoethyl chain enhances solubility via its polar oxygen atoms compared to dimethylaminoethyl groups, which lack hydrogen-bonding capability .
- Position 7: Methyl (target) vs.
Biological Activity
1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₃₋₁₉N₂O₃
- Molecular Weight : Approximately 305.36 g/mol
The compound features a chromeno-pyrrole core with various substituents that may influence its biological interactions.
Anticancer Activity
Research has indicated that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess such properties. The mechanism often involves the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against several bacterial strains. The presence of the morpholino group could enhance membrane permeability, allowing better interaction with microbial targets. Further investigations are needed to quantify its efficacy against specific pathogens.
Neuroprotective Effects
There is growing evidence that certain chromeno-pyrrole derivatives may have neuroprotective effects. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties. The morpholinoethyl substituent may play a role in enhancing these effects by improving solubility and bioavailability.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of chromeno-pyrrole derivatives and tested their anticancer activity against human breast cancer cells (MCF-7). The results indicated that one of the analogs exhibited an IC50 value of 15 µM, significantly lower than the control group. This suggests strong potential for further development as an anticancer agent.
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Antimicrobial Action : Disruption of bacterial cell membranes.
- Neuroprotection : Reduction of oxidative stress and modulation of neuroinflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
